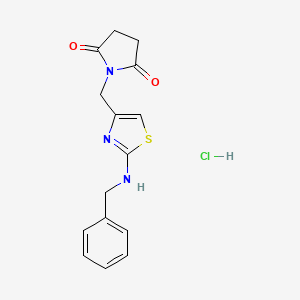

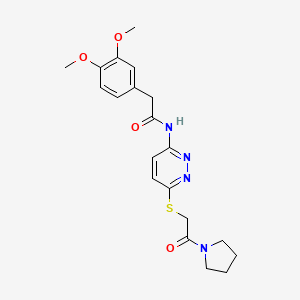

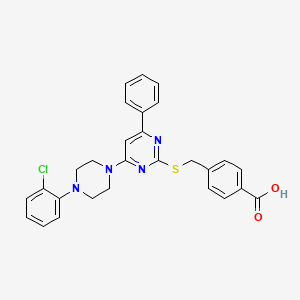

1-((2-(Benzylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-((2-(Benzylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride” is a chemical compound. Thiazole, a component of this compound, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole, a part of the compound, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

The compound's derivatives are used extensively in synthetic chemistry to create novel heterocyclic compounds. For example, reactions of 2-(arylamino)thiazol-4-ones with various electrophiles under microwave irradiation or conventional conditions have been investigated to produce substituted amino-5-arylidenethiazolin-4-ones and thiazolin-2,4-diones, highlighting the compound's utility in synthesizing diverse chemical structures (Al-Zaydi, 2010).

Biological Activity

Derivatives of this compound have been synthesized and evaluated for various biological activities. A study designed and synthesized substituted pyridines and purines containing 2,4-thiazolidinedione from their corresponding pyridines and purines. These compounds were evaluated for their effect on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activity in vivo, identifying candidates for further pharmacological studies (Kim et al., 2004).

Novel Compound Synthesis

Research into the synthesis of novel compounds using this chemical structure as a precursor has yielded interesting results. For instance, the synthesis of cobalt (II), nickel (II), copper (II), and zinc (II) complexes of 1-(phenyl(phenylamino)methyl)pyrrolidine-2,5-dione and their biological activity were reported, showcasing the compound's versatility in forming complexes with metals and its potential applications in medicinal chemistry (Vendan et al., 2010).

Mecanismo De Acción

Target of Action

It is known that molecules containing a thiazole ring, like this compound, can interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in these systems .

Mode of Action

Thiazole-containing molecules are known to behave unpredictably when they enter physiological systems . They can cause various changes in the system, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole-containing molecules are known to have the potential to activate or stop various biochemical pathways .

Result of Action

Thiazole-containing molecules are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Análisis Bioquímico

Biochemical Properties

The thiazole ring in 1-((2-(Benzylamino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the thiazole ring highly reactive, and it has evolved as a significant synthon for the production of a wide range of new chemical compounds . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not mentioned in the available literature.

Cellular Effects

The cellular effects of this compound are not well-documented in the available literature. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented in the available literature. The thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Propiedades

IUPAC Name |

1-[[2-(benzylamino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S.ClH/c19-13-6-7-14(20)18(13)9-12-10-21-15(17-12)16-8-11-4-2-1-3-5-11;/h1-5,10H,6-9H2,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUODOVRBGQIUOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC2=CSC(=N2)NCC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Furyl)-2-[(2-pyridinylmethyl)thio]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2886457.png)

![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-3-yl}-3-(4-fluorophenyl)-2,1-benzisoxazole](/img/structure/B2886459.png)

![Methyl 4-[(4-{2-cyano-2-[(3-ethoxypropyl)carbamoyl]eth-1-en-1-yl}-2-methoxyphenoxy)methyl]benzoate](/img/structure/B2886476.png)